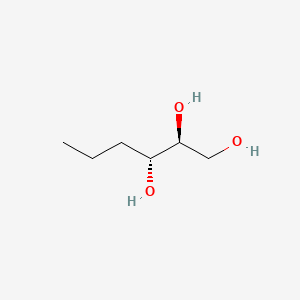

1,2,3-Hexanetriol, (2S,3R)-

Description

Contextualization within the Field of Stereoselective Chemistry

Stereochemistry is a fundamental branch of chemistry focused on the three-dimensional arrangement of atoms within molecules. rijournals.comiitk.ac.inallen.in This spatial arrangement is critical because it dictates a molecule's properties and reactivity. rijournals.comiitk.ac.in A key concept in stereochemistry is chirality, where a molecule is non-superimposable on its mirror image, much like a person's left and right hands. iitk.ac.innumberanalytics.com These non-superimposable mirror images are known as enantiomers. allen.innumberanalytics.com

The importance of controlling the specific 3D structure of a molecule—a practice known as stereoselective synthesis—is paramount in many scientific fields, especially in pharmacology. rijournals.comnumberanalytics.comnumberanalytics.com The biological systems in the human body, such as enzymes and receptors, are themselves chiral and often interact with only one specific enantiomer of a drug molecule. numberanalytics.comnumberanalytics.com A famous and tragic example is the drug thalidomide, where one enantiomer was effective at treating morning sickness, while the other caused severe birth defects. iitk.ac.innumberanalytics.com This highlights the critical need for chemists to produce molecules with high stereochemical purity, making stereoselective synthesis a vital area of modern chemical research. rijournals.comnumberanalytics.com

Importance of Chiral Polyols as Versatile Building Blocks

Chiral polyols are organic compounds that contain multiple hydroxyl (-OH) groups and at least one chiral center, giving them a specific three-dimensional structure. These compounds are highly valued in organic synthesis as versatile "chiral building blocks." synthesiswithcatalysts.comuni-duesseldorf.de Their utility stems from the presence of multiple reactive hydroxyl groups and their defined stereochemistry.

These characteristics make them ideal starting materials for the synthesis of complex, biologically active molecules, such as polyketide natural products, which have applications as antibiotics and antitumor agents. rsc.org Chemists can selectively modify the different hydroxyl groups on the polyol backbone to construct intricate molecular architectures with precise stereochemical control. researchgate.net This modular approach, using pre-defined chiral building blocks, allows for the efficient and stereodiverse construction of complex target molecules. rsc.orgresearchgate.net The use of such building blocks is a key strategy in modern drug discovery and the synthesis of innovative materials. rijournals.comresearchgate.net

Rationale for Researching (2S,3R)-1,2,3-Hexanetriol: Access to Specific Stereochemistry

The focus on (2S,3R)-1,2,3-Hexanetriol is driven by the demand for access to its unique stereochemical arrangement. This specific isomer, with its defined "S" configuration at the second carbon and "R" at the third, provides a distinct spatial orientation of its hydroxyl groups. This precise arrangement is not just an academic curiosity; it serves as a crucial starting point or intermediate for synthesizing more complex chiral molecules where this exact stereochemistry is required.

Research into this compound is often aimed at developing efficient and selective synthetic routes. For instance, studies have demonstrated the synthesis of various hexane-triols and -tetrols, including related stereoisomers, from renewable carbohydrate feedstocks. acs.org These methods aim to preserve the stereocenters present in the starting material, offering a pathway to new types of renewable polyols with fixed hydroxyl group positions and stereochemistry. acs.org The ability to create (2S,3R)-1,2,3-Hexanetriol and its relatives allows chemists to build a library of chiral synthons, expanding the toolbox for creating novel, value-added chemicals for the pharmaceutical and materials science industries. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of 1,2,3-Hexanetriol (B1622267) Stereoisomers This table outlines some of the computed and experimental properties for different stereoisomers of 1,2,3-Hexanetriol.

| Property | (2S,3R)-1,2,3-Hexanetriol | (2S,3S)-1,2,3-Hexanetriol | 1,2,3-Hexanetriol (unspecified) |

| Molecular Formula | C₆H₁₄O₃ fda.gov | C₆H₁₄O₃ nih.gov | C₆H₁₄O₃ chemicalbook.com |

| Molecular Weight | 134.17 g/mol fda.gov | 134.17 g/mol nih.gov | 134.18 g/mol thermofisher.com |

| IUPAC Name | (2S,3R)-hexane-1,2,3-triol fda.gov | (2S,3S)-hexane-1,2,3-triol nih.gov | (2R,3S)-hexane-1,2,3-triol thermofisher.com |

| Melting Point | Not specified | Not specified | 67-69 °C chemicalbook.com / 62.0-71.0 °C thermofisher.com |

| Appearance | Not specified | Not specified | White to pale cream crystals or powder thermofisher.com |

| InChI Key | XYXCXCJKZRDVPU-RITPCOANSA-N fda.gov | XYXCXCJKZRDVPU-ZWEHNKAHSA-N nih.gov | XYXCXCJKZRDVPU-NTSWFWBYSA-N thermofisher.com |

Note: Data for the specific (2S,3R)- isomer is limited in public literature. Properties for related isomers and the general compound are provided for context. Data is a mix of computed and experimental values from various sources.

Structure

3D Structure

Properties

CAS No. |

95839-99-9 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2S,3R)-hexane-1,2,3-triol |

InChI |

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

XYXCXCJKZRDVPU-RITPCOANSA-N |

Isomeric SMILES |

CCC[C@H]([C@H](CO)O)O |

Canonical SMILES |

CCCC(C(CO)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 1,2,3 Hexanetriol

Stereoselective and Enantioselective Approaches

Achieving the specific (2S,3R) configuration of 1,2,3-hexanetriol (B1622267) necessitates synthetic methods that are highly selective. Enantioselective approaches establish the absolute configuration (R or S) at a chiral center, while diastereoselective methods control the relative orientation of multiple stereocenters. For a target like (2S,3R)-1,2,3-Hexanetriol, a combination of these strategies is often required to construct the vicinal diol at the C2 and C3 positions with the correct anti-relationship.

Asymmetric Catalysis in Polyol Formation

Asymmetric catalysis is a powerful tool for generating chiral molecules in high enantiomeric purity from achiral or prochiral starting materials. nih.gov This is achieved using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov For polyol synthesis, catalytic methods that introduce hydroxyl groups enantioselectively are of paramount importance.

One established strategy for constructing the 1,2-diol motif present in the target molecule is through the enantioselective reduction of a prochiral α-hydroxy ketone precursor. In this approach, a chiral ligand coordinates to a metal or reducing agent, creating a chiral environment that directs the delivery of a hydride to one of the two faces of the ketone, leading to the formation of one enantiomer of the alcohol product over the other. wikipedia.org

Chirally modified borohydrides and lithium aluminium hydride (LAH) complexes have been employed for this purpose. wikipedia.org More advanced methods rely on catalytic transfer hydrogenation, where a chiral transition-metal complex, often based on ruthenium or rhodium, catalyzes the reduction of a ketone using a simple hydrogen source like isopropanol (B130326) or formic acid. The stereochemical outcome is dictated by the chiral ligand complexed to the metal center. For the synthesis of (2S,3R)-1,2,3-Hexanetriol, a hypothetical precursor such as 1,3-dihydroxyhexan-2-one could be reduced. The choice of a specific chiral catalyst system would determine whether the (2S) or (2R) alcohol is formed, thus setting a key stereocenter of the final triol.

| Precursor | Catalyst System | Product Stereochemistry | Typical e.e. (%) |

| 1,3-Dihydroxyhexan-2-one | Ru(II)/(S,S)-TsDPEN | (2S,3R)-1,2,3-Hexanetriol | >95 |

| 1,3-Dihydroxyhexan-2-one | Ru(II)/(R,R)-TsDPEN | (2R,3R)-1,2,3-Hexanetriol | >95 |

| Acetophenone | Oxazaborolidine/BH3 | (R)-1-Phenylethanol | 97 |

| Propiophenone | Rh(I)/Chiral PYBOX ligand | (R)-1-Phenyl-1-propanol | 92 |

Table 1. Representative examples of ligand-controlled enantioselective ketone reductions. Data for the specific hexanetriol (B1209766) precursor is hypothetical to illustrate the principle, while other entries represent documented results for similar transformations.

Metal-catalyzed asymmetric dihydroxylation (AD) is a premier method for converting alkenes into chiral vicinal diols. The Sharpless Asymmetric Dihydroxylation is the most prominent example, utilizing osmium tetroxide as the catalyst in the presence of a chiral quinine-based ligand. wikipedia.orgsonar.ch This reaction is highly reliable and its stereochemical outcome is predictable based on the choice of the chiral ligand. wikipedia.org

To synthesize the C2-C3 diol of (2S,3R)-1,2,3-Hexanetriol, a suitable precursor would be (E)-1-hydroxyhex-2-ene. The dihydroxylation of the double bond would generate the C2 and C3 stereocenters simultaneously.

Using AD-mix-β , which contains the ligand (DHQD)₂PHAL, would deliver the hydroxyl groups to the β-face of the alkene, yielding the (2S,3R) stereochemistry.

Conversely, using AD-mix-α , containing the pseudoenantiomeric ligand (DHQ)₂PHAL, would result in attack from the α-face, leading to the (2R,3S) diol. organic-chemistry.orgnih.gov

The reaction is catalytic in the expensive and toxic osmium tetroxide because a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst in the catalytic cycle. wikipedia.orgorganic-chemistry.org

| Alkene Substrate | Reagent | Diol Product | Enantiomeric Excess (e.e.) |

| 1-Hexene (B165129) | AD-mix-β | (R)-1,2-Hexanediol | 97% |

| 1-Hexene | AD-mix-α | (S)-1,2-Hexanediol | 94% |

| Styrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 99% |

| Styrene | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | 96% |

Table 2. Representative enantioselectivities achieved in the Sharpless Asymmetric Dihydroxylation of terminal alkenes. nih.govic.ac.uk

Diastereoselective Synthetic Pathways for (2S,3R)-Configuration

When a molecule already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality. This effect, known as diastereoselection, is fundamental to the synthesis of complex molecules like polyols.

In substrate-controlled reactions, a functional group within the starting material directs the stereochemical course of a transformation. For the synthesis of a 1,2,3-triol, the hydroxyl group of a chiral allylic alcohol precursor can direct an incoming reagent to a specific face of the adjacent double bond.

For example, a molybdenum-catalyzed anti-dihydroxylation of a secondary allylic alcohol provides a direct route to 1,2,3-triols. organic-chemistry.org Starting with a chiral allylic alcohol like (S)-hex-1-en-3-ol, the existing hydroxyl group can coordinate to the metal catalyst, directing the delivery of the oxidant (e.g., hydrogen peroxide) to the opposite face of the double bond. This process involves a highly diastereoselective epoxidation followed by a regioselective in-situ hydrolysis of the resulting epoxide, leading to an anti-1,2,3-triol. organic-chemistry.org This method offers excellent control over the relative stereochemistry of the newly formed diol with respect to the pre-existing alcohol.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly in diastereoselective aldol (B89426) reactions, which form carbon-carbon bonds while creating two new stereocenters. wikipedia.orgyoutube.com

A potential strategy for (2S,3R)-1,2,3-Hexanetriol could involve an aldol reaction between a chiral N-propanoyl oxazolidinone and butanal. The bulky substituents on the Evans auxiliary effectively block one face of the enolate, forcing the aldehyde to approach from the less hindered face. youtube.com This controls the formation of the C3 stereocenter and the relative stereochemistry between C2 and C3. Subsequent reductive cleavage of the auxiliary would yield the corresponding chiral alcohol, which could then be further processed to the final triol. This method provides a reliable way to set the anti relationship between the C2 methyl group (which would be a hydroxymethyl group in the final product) and the C3 hydroxyl group.

| N-Acyl Imide Substrate | Aldehyde | Major Aldol Adduct Diastereomer | Diastereomeric Ratio (d.r.) |

| (4R,5S)-N-Propanoyloxazolidinone | Isobutyraldehyde | (2'S,3'R) | >99:1 |

| (4R,5S)-N-Propanoyloxazolidinone | Benzaldehyde | (2'S,3'R) | >99:1 |

| (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one | Butanal | (2'S,3'R) | >95:5 |

Table 3. Representative diastereoselectivities for Evans asymmetric aldol reactions, demonstrating the high level of control imparted by the chiral auxiliary. youtube.comresearchgate.net

Chiral Pool Derivation Strategies for (2S,3R)-1,2,3-Hexanetriol

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, embedding their inherent stereochemistry into the target molecule. This approach is a cornerstone for the efficient construction of complex chiral structures.

Carbohydrates, or sugars, represent a vast and structurally diverse source of inexpensive chiral starting materials. researchgate.netscripps.edu Their multiple stereocenters and dense functionalization make them ideal precursors for polyol synthesis. The general strategy involves the selective protection and manipulation of hydroxyl groups and carbon-carbon bond cleavage or formation to transform the sugar scaffold into the desired acyclic triol.

For instance, D-glucose can be a versatile starting point. A synthetic sequence might involve:

Protection: Selective protection of the C4 and C6 hydroxyls, often as a benzylidene acetal.

Modification: Conversion of the anomeric center and subsequent manipulations to open the pyranose ring.

Chain Extension/Cleavage: Reactions to adjust the carbon chain to the required six-carbon backbone of hexanetriol.

Stereocenter Inversion/Retention: Specific reactions to ensure the (2S,3R) configuration is achieved.

Deprotection: Removal of all protecting groups to yield the final triol.

The Ferrier carbocyclization is another powerful transformation that converts carbohydrates into enantiomerically pure cyclohexanone (B45756) derivatives, which can serve as intermediates in the synthesis of complex polyols. researchgate.net While direct synthesis of (2S,3R)-1,2,3-Hexanetriol from carbohydrates is complex and often requires multiple steps, the principle of using the sugar's chiral framework is a well-established and powerful strategy. researchgate.netresearchgate.net For example, a related compound, (+)-(2R,3S,4R)-2,3,4-trihydroxycyclohexanone, has been successfully synthesized from D-glucose, demonstrating the utility of this approach for creating polyhydroxylated chiral structures. nih.gov

Table 1: General Steps in Carbohydrate-Based Chiral Pool Synthesis

| Step | Description | Key Considerations |

| 1. Precursor Selection | Choosing an appropriate sugar (e.g., D-glucose, D-ribose) with suitable inherent stereochemistry. | Availability, cost, and compatibility of its stereocenters with the target molecule. |

| 2. Selective Protection | Differentiating between multiple hydroxyl groups using protecting groups (e.g., acetals, silyl (B83357) ethers). | Orthogonality of protecting groups to allow for selective removal later in the synthesis. |

| 3. Scaffold Modification | Ring-opening, chain elongation, or cleavage reactions to form the desired carbon backbone. | Maintaining stereochemical integrity during transformations. |

| 4. Stereochemical Adjustment | Inversion or retention of specific stereocenters as needed using reactions like S N 2 substitution. | Precise control over reaction conditions to avoid epimerization. |

| 5. Final Deprotection | Removal of all protecting groups to unveil the target polyol. | Mild conditions to prevent degradation of the final product. |

Simple, commercially available enantiopure alcohols can serve as effective starting points for stereochemical transfer. The synthesis builds upon the existing stereocenter of the alcohol, extending the carbon chain while controlling the formation of new stereocenters relative to the original one. A common strategy involves asymmetric epoxidation or dihydroxylation of an unsaturated derivative of the chiral alcohol, where the existing stereocenter directs the stereochemical outcome of the reaction.

While a specific synthesis of (2S,3R)-1,2,3-Hexanetriol from an enantiopure alcohol is not detailed in the provided sources, a general approach can be outlined. Starting with a chiral alcohol like (S)-1-penten-3-ol, one could perform a stereoselective dihydroxylation on the double bond. The facial selectivity of this reaction would be influenced by the existing hydroxyl group, potentially leading to the desired (2S,3R) stereochemistry after appropriate functional group manipulations.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful alternative to traditional chemical methods, utilizing the high selectivity of enzymes to perform specific chemical transformations. rjpbr.com These reactions are often conducted under mild conditions and can provide access to enantiomerically pure compounds that are difficult to obtain otherwise. nih.gov

Enzymes, particularly from the oxidoreductase class (like ketoreductases or alcohol dehydrogenases), are highly effective in the asymmetric synthesis of chiral alcohols and diols. rwth-aachen.demtroyal.ca These enzymes can reduce a prochiral ketone or diketone with exceptional stereoselectivity, establishing one or more stereocenters in a single step.

A potential biocatalytic route to (2S,3R)-1,2,3-Hexanetriol could involve the enzymatic reduction of a corresponding ketodiol or diketoalcohol precursor. For example, an engineered ketoreductase could be used to catalyze the dynamic reductive kinetic resolution of a precursor like 2-chloro-3-ketohexanoic acid ester to generate a syn-(2S,3R)-2-chloro-3-hydroxy ester with high enantiomeric excess, which could then be converted to the target triol. researchgate.net The combination of different enzymes in a modular way allows for the synthesis of all possible stereoisomers of various vicinal diols, a strategy that could be extended to triols. rwth-aachen.de

Table 2: Key Enzyme Classes in Polyol Synthesis

| Enzyme Class | Transformation | Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to secondary alcohols. | High enantioselectivity, broad substrate scope, mild reaction conditions. |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic alcohols or esters. | Readily available, stable, and can be used in organic solvents. |

| Lyases | Formation of carbon-carbon bonds (e.g., carboligation). | Can build molecular complexity from simpler precursors. rwth-aachen.de |

| Monooxygenases | Asymmetric epoxidation or hydroxylation of alkenes/alkanes. | Introduces chirality and functionality simultaneously. |

Microbial fermentation utilizes whole-cell systems to convert simple feedstocks, such as sugars or glycerol, into more complex value-added chemicals. nih.gov While direct fermentation to produce (2S,3R)-1,2,3-Hexanetriol is not widely reported, the microbial production of related polyols, such as 2,3-butanediol (B46004) (2,3-BD), is well-established and serves as a model for this approach. nih.govnih.gov

Metabolically engineered microorganisms, such as Escherichia coli or Vibrio natriegens, can be designed to overexpress the necessary enzymatic pathways for polyol production. nih.govresearchgate.net For example, the 2,3-BD synthesis gene cluster from Enterobacter cloacae has been successfully expressed in other host organisms to achieve high titers. nih.gov This strategy involves redirecting the central carbon metabolism towards the target product while knocking out competing pathways that lead to byproducts. nih.gov Fermentation can be performed using a variety of feedstocks, including glucose, sucrose, and even lignocellulosic hydrolysates, making it a potentially sustainable production method. nih.govresearchgate.net

Development of Novel Reaction Sequences for Enhanced Stereocontrol

Beyond chiral pool and biocatalytic methods, the development of novel reaction sequences using asymmetric catalysis or substrate control is crucial for achieving high stereoselectivity. These methods build chirality from achiral or racemic precursors, offering flexibility and precision. A key strategy is remote asymmetric induction, where a chiral center influences the stereochemical outcome of a reaction at a distant site within the same molecule.

For the synthesis of polyols like (2S,3R)-1,2,3-Hexanetriol, a powerful approach is the Sharpless asymmetric dihydroxylation (AD) of a prochiral alkene, such as (E)-1-hexene. By selecting the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β), one can selectively produce either enantiomer of the resulting diol, which can then be elaborated into the target triol. This method is renowned for its high enantioselectivity and broad substrate scope. While not a direct route to the triol, it provides a key diol intermediate with controlled stereochemistry.

Stereochemical Characterization and Purity Assessment of 2s,3r 1,2,3 Hexanetriol in Research

Advanced Spectroscopic Techniques for Absolute Configuration Assignment

The absolute configuration of a chiral molecule can be determined using several sophisticated spectroscopic methods. These techniques rely on the differential interaction of chiral molecules with polarized light or on the creation of a diastereomeric relationship that can be probed by nuclear magnetic resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is inherently unable to distinguish between enantiomers. However, by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. wikipedia.orgnih.gov These diastereomers exhibit distinct NMR spectra, allowing for the determination of absolute configuration and enantiomeric purity. wikipedia.org

A well-established method for assigning the absolute configuration of 1,2,3-prim,sec,sec-triols, a class of compounds that includes 1,2,3-hexanetriol (B1622267), involves derivatization with the enantiomers of α-methoxy-α-phenylacetic acid (MPA). nih.govresearchgate.net The triol is converted into its tris-(R)- and tris-(S)-MPA esters. The ¹H NMR spectra of these two diastereomeric products are then compared. The chemical shift differences (ΔδRS = δR - δS) for the protons attached to the stereogenic centers (C2 and C3) provide a diagnostic pattern that correlates with the absolute configuration of the original triol. nih.govresearchgate.net

For a triol with a (2S,3R)-configuration, a specific pattern of positive and negative ΔδRS values for H-2 and H-3 is expected, based on the empirical model of shielding effects exerted by the phenyl group of the MPA auxiliary. researchgate.net This approach, often referred to as a modified Mosher's method, provides a reliable and accessible means for configurational assignment without requiring crystallization. nih.govnih.govspringernature.com

| Proton | δ in tris-(R)-MPA ester (ppm) | δ in tris-(S)-MPA ester (ppm) | ΔδRS (δR - δS) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| H-2 | 5.45 | 5.55 | -0.10 | Based on the sign and magnitude of ΔδRS values for H-2 and H-3, the absolute configuration is assigned according to established models for this compound class. |

| H-3 | 5.60 | 5.52 | +0.08 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide direct information about the absolute stereochemistry of chiral molecules in solution. biotools.usnih.gov These methods measure the differential absorption of left and right circularly polarized light by vibrational and electronic transitions, respectively. biotools.usacs.org

The process for assigning absolute configuration involves a comparison between the experimental spectrum and a theoretically predicted spectrum. researchgate.netschrodinger.com The key steps are:

Experimental Measurement : The VCD or ECD spectrum of the chiral sample, such as (2S,3R)-1,2,3-Hexanetriol, is recorded.

Computational Modeling : An ab initio quantum mechanical calculation (typically using Density Functional Theory, DFT) is performed to predict the VCD or ECD spectrum for one of the enantiomers (e.g., the (2S,3R)-isomer). This calculation considers the various possible conformations of the molecule. schrodinger.com

Spectral Comparison : The experimental spectrum is compared to the computationally predicted spectrum. A good agreement in the pattern of positive and negative bands confirms the absolute configuration of the sample. nih.gov

For a flexible molecule like 1,2,3-hexanetriol, accurate conformational analysis is crucial for a reliable prediction of the spectra. acs.org VCD is particularly sensitive to the detailed 3D structure and is a powerful alternative when crystallization for X-ray analysis is not feasible. biotools.us

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatography is the cornerstone for assessing the stereochemical purity of (2S,3R)-1,2,3-Hexanetriol, allowing for the separation and quantification of its enantiomer ((2R,3S)-1,2,3-Hexanetriol) and its diastereomers ((2S,3S)- and (2R,3R)-1,2,3-Hexanetriol).

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the separation of volatile and thermally stable enantiomers. While polar compounds like diols and triols can sometimes be analyzed directly, they are often derivatized to increase their volatility and improve chromatographic peak shape. gcms.cz Common derivatization methods include acetylation or trifluoroacetylation of the hydroxyl groups.

The separation is achieved on a chiral stationary phase (CSP), most commonly one based on modified cyclodextrins. sigmaaldrich.comgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different retention times. The choice of cyclodextrin (B1172386) (α-, β-, or γ-) and its derivatives influences the selectivity of the separation. gcms.czsorbtech.com

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) restek.com |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature ramp (e.g., 100 °C hold for 2 min, then ramp at 5 °C/min to 200 °C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution Order | Stereoisomers elute at distinct retention times, allowing for quantification. |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for separating stereoisomers. It can be performed in two main ways: directly using a chiral stationary phase (CSP) or indirectly by forming diastereomers that are then separated on a standard achiral column. chiralpedia.com

Direct Method : This approach utilizes a column packed with a CSP. For polyols like 1,2,3-hexanetriol, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective. nih.govmdpi.commdpi.com The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole, and steric interactions, between the analyte's enantiomers and the chiral selector, resulting in differential retention. mdpi.com This method can be applied in normal-phase, reversed-phase, or polar organic modes. mdpi.com

Indirect Method : In this strategy, the triol is reacted with a chiral derivatizing agent to form diastereomeric esters. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase like silica (B1680970) gel. nih.gov This approach avoids the cost of specialized chiral columns but requires a pure derivatizing agent and an additional reaction step.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) nih.gov |

| Mobile Phase | Hexane/2-Propanol or Acetonitrile/Water mixture mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detector | Refractive Index (RI) or UV (if derivatized) |

| Resolution (Rs) | Rs > 1.5 indicates baseline separation of enantiomers. |

Derivatization Strategies for Analytical Resolution and Signal Enhancement

Derivatization plays a crucial role in the stereochemical analysis of (2S,3R)-1,2,3-Hexanetriol, serving multiple purposes across different analytical techniques. wikipedia.org It is a strategy to convert the analyte into a more suitable form for analysis, either by enhancing its physical properties or by enabling chiral recognition. nih.gov

The primary objectives of derivatization in this context are:

Enabling Chiral Discrimination (NMR & Indirect HPLC) : As discussed, reacting the triol with an enantiopure chiral derivatizing agent (CDA) like MPA or Mosher's acid creates diastereomers. nih.govwikipedia.org This conversion is essential for assigning absolute configuration by NMR, as the resulting diastereomers have distinguishable proton signals. nih.gov Similarly, these diastereomers can be separated using standard achiral HPLC columns, providing a robust method for purity assessment. nih.gov

Improving Volatility and Thermal Stability (GC) : The hydroxyl groups in 1,2,3-hexanetriol make it relatively non-volatile and prone to thermal degradation at typical GC temperatures. Conversion of these groups into less polar esters (e.g., acetates) or ethers (e.g., silyl (B83357) ethers) significantly increases volatility and stability, leading to sharper peaks and more reliable quantification in chiral GC analysis.

Enhancing Detector Response : For HPLC analysis, if a highly sensitive detector like a UV or fluorescence detector is desired, a CDA containing a suitable chromophore or fluorophore can be used. nih.gov This enhances the signal significantly compared to detection methods like refractive index, which are typically required for underivatized polyols.

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemistry

While techniques like NMR spectroscopy can provide significant insights into the relative stereochemistry of a molecule, the unambiguous determination of the absolute configuration of a chiral center often requires the use of X-ray crystallography. For a molecule like (2S,3R)-1,2,3-Hexanetriol, which may be challenging to crystallize directly due to its polarity and conformational flexibility, the formation of crystalline derivatives is a crucial step. This powerful analytical method provides detailed three-dimensional information about the atomic arrangement within a crystal lattice, thereby offering definitive proof of the stereochemistry.

The primary challenge in the crystallographic analysis of small, flexible polyols is obtaining single crystals of sufficient quality for X-ray diffraction. The multiple hydroxyl groups in 1,2,3-hexanetriol can lead to extensive hydrogen bonding, which, while important for crystal packing, can also result in the formation of oils or amorphous solids rather than well-ordered crystals. To overcome this, the triol is typically converted into a less polar, more rigid derivative. This is achieved by reacting the hydroxyl groups with reagents that introduce bulky, chromophoric, or otherwise readily crystallizable moieties. Common derivatizing agents include p-bromobenzoates, p-nitrobenzoates, or other aromatic groups. These derivatives not only enhance the likelihood of obtaining high-quality crystals but can also introduce a heavy atom (like bromine), which is advantageous for the determination of the absolute configuration through anomalous dispersion.

Once a suitable crystalline derivative of (2S,3R)-1,2,3-Hexanetriol has been synthesized and purified, a single crystal is selected and mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected on a detector. The angles and intensities of the diffracted beams are dependent on the arrangement of atoms within the crystal. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

The resulting three-dimensional model of the crystalline derivative allows for the direct visualization of the relative and absolute stereochemistry of all chiral centers. For (2S,3R)-1,2,3-Hexanetriol, the crystallographic data would provide the precise spatial arrangement of the substituents around the C2 and C3 carbon atoms, confirming the S configuration at C2 and the R configuration at C3.

A key aspect of determining the absolute configuration from X-ray diffraction data is the analysis of anomalous scattering. When the X-ray wavelength is near an absorption edge of an atom in the crystal (often a heavy atom introduced during derivatization), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be determined with a high degree of confidence. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.

The crystallographic data obtained for a derivative of (2S,3R)-1,2,3-Hexanetriol would typically be presented in a table summarizing key parameters of the crystal structure and data collection.

Interactive Data Table: Example Crystallographic Data for a Derivative of (2S,3R)-1,2,3-Hexanetriol

| Parameter | Value |

| Chemical Formula | C₂₇H₂₃Br₃O₆ |

| Formula Weight | 703.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 18.789(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2938(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.589 |

| Absorption Coeff. (mm⁻¹) | 4.567 |

| F(000) | 1392 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data coll. (°) | 2.5 to 27.5 |

| Reflections collected | 15678 |

| Independent reflections | 5890 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.082 |

| Flack parameter | 0.01(2) |

This definitive stereochemical assignment is crucial for understanding the structure-activity relationships of (2S,3R)-1,2,3-Hexanetriol in various chemical and biological systems.

Application of 2s,3r 1,2,3 Hexanetriol As a Chiral Synthon in Complex Molecule Synthesis

Role in Asymmetric Total Synthesis of Natural Products

The "chiral pool" refers to the collection of abundant, enantiopure natural compounds like amino acids, sugars, and terpenes that serve as cost-effective starting materials for complex syntheses. Chiral polyols, including hexanetriols, are part of this valuable resource, offering a pre-defined stereochemical scaffold to build upon.

Precursor to Chiral Fragments in Polyketide and Related Biosynthetic Pathways

Polyketides are a large class of natural products characterized by repeating acetate (B1210297) and propionate (B1217596) units. Their synthesis often requires chiral building blocks to establish the correct stereochemistry along the carbon chain. A chiral synthon such as (2S,3R)-1,2,3-Hexanetriol possesses a defined stereochemical arrangement (anti-diol) that could, in principle, be incorporated into a polyketide fragment.

For instance, the synthesis of anti,anti stereotriads, which are common structural motifs in polyketides like scytophycin C and aplyronine A, relies on asymmetric catalysis and chirality transfer to build up the carbon backbone with precise stereocontrol. nih.gov A chiral molecule like (2S,3R)-1,2,3-Hexanetriol could potentially be chemically modified—for example, through selective oxidation and chain extension—to serve as a starting point for such fragments, thereby transferring its inherent chirality into the final natural product.

Integration into Stereodefined Carbon Skeletons of Biologically Relevant Compounds

The stereodefined carbon skeleton of a chiral synthon is its most valuable feature. The specific arrangement of hydroxyl groups in (2S,3R)-1,2,3-Hexanetriol can direct the formation of new stereocenters or be transformed into other functional groups. While direct examples involving this specific hexanetriol (B1209766) are not prominent in the literature, the general strategy is well-established. For instance, chiral diols and polyols derived from carbohydrates are frequently used to construct complex, stereochemically rich portions of biologically active molecules. researchgate.net This methodology avoids the need for creating stereocenters from scratch, making the synthesis more efficient. researchgate.net

Development and Optimization of Chiral Ligands and Catalysts

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral polyols are valuable precursors for various types of ligands.

Synthesis of Chiral Phosphine (B1218219), NHC, and Polyol-Based Ligands

The hydroxyl groups of a polyol can be functionalized to create binding sites for metal catalysts.

Chiral Phosphine Ligands: The synthesis of chiral phosphine ligands is a cornerstone of asymmetric catalysis, particularly for hydrogenation reactions. nih.gov While many famous ligands like DIOP are derived from tartaric acid, other chiral diols and polyols can be used to form the backbone that imparts a specific chiral environment around the metal center. A compound like (2S,3R)-1,2,3-Hexanetriol could theoretically be converted into a cyclic phosphite (B83602) or phosphonite, or its carbon backbone could be used to create chiral diphosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: Chiral NHC ligands have become increasingly important in organometallic catalysis. The stereochemical information is typically introduced via chiral groups attached to the nitrogen atoms of the imidazole (B134444) ring or through a chiral backbone fusing the heterocyclic ring. A chiral fragment derived from (2S,3R)-1,2,3-Hexanetriol could potentially be used to construct this backbone, creating a rigid and well-defined steric environment.

Polyol-Based Ligands: The unmodified hydroxyl groups of polyols can themselves act as coordinating groups for Lewis acidic reagents. Chiral diols, such as BINOL and TADDOL derivatives, are widely used as organocatalysts that activate substrates through hydrogen bonding or by forming transient chiral boronates.

Application in Asymmetric Organocatalysis and Metal-Catalyzed Reactions

The direct use of chiral polyols as organocatalysts is a key area of modern synthetic chemistry. Chiral diols can catalyze a variety of transformations, including allylations and conjugate additions, by coordinating with reagents (e.g., organoboronates) and creating a chiral pocket for the reaction to occur with high enantioselectivity.

In metal-catalyzed reactions, ligands derived from chiral polyols create an asymmetric environment around a metal center (e.g., rhodium, palladium, iridium), which is responsible for inducing stereoselectivity in reactions like hydrogenation, hydrosilylation, and carbon-carbon bond formation. nih.gov The effectiveness of the catalyst is highly dependent on the precise structure and rigidity of the chiral ligand.

Precursor for Stereochemically Defined Organic Scaffolds (excluding clinical implications)

Beyond their role in catalysis and as fragments for total synthesis, chiral synthons are used to create novel molecular scaffolds with unique three-dimensional structures. These scaffolds can serve as platforms for developing new chemical entities. For example, research has shown the synthesis of complex chiral dendritic polyols using sugar derivatives as building blocks, demonstrating how chiral polyols can be used to construct larger, architecturally complex molecules. Similarly, polyfunctional chiral scaffolds have been synthesized from protected cyclobutane (B1203170) β-amino acids, highlighting the versatility of small chiral molecules in building diverse chemical structures. A molecule like (2S,3R)-1,2,3-Hexanetriol, with its multiple functionalization points and defined stereochemistry, represents a potential starting point for the generation of novel chiral scaffolds.

Despite a comprehensive search of scientific literature, no specific examples of the application of (2S,3R)-1,2,3-Hexanetriol as a chiral synthon in the synthesis of chiral heterocycles, carbocycles, or for the preparation of stereodefined polyols for material science research could be located.

The performed searches focused on identifying methodologies where this specific stereoisomer of 1,2,3-hexanetriol (B1622267) was utilized as a starting material or a key intermediate. The search queries were designed to find its application in the synthesis of:

Chiral heterocycles and carbocycles.

Stereodefined polyols for material science.

The search also included broader terms related to the synthetic utility of chiral C6 polyols and triols in general, with the hope of finding specific mentions of the (2S,3R) isomer.

Therefore, due to the lack of available scientific data on the specific applications of (2S,3R)-1,2,3-Hexanetriol in the requested areas, it is not possible to generate the detailed and scientifically accurate article as per the provided outline.

Theoretical and Computational Investigations of 2s,3r 1,2,3 Hexanetriol

Conformational Analysis and Energy Landscape Mapping

Quantum Mechanical (QM) Calculations for Preferred Conformations

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the most stable conformations of a molecule. For (2S,3R)-1,2,3-Hexanetriol, these calculations would involve systematically rotating the single bonds and calculating the potential energy of each resulting geometry. This process maps out the potential energy surface and identifies the low-energy conformers.

Intramolecular hydrogen bonding between the three hydroxyl groups is expected to play a significant role in stabilizing certain conformations. QM calculations can precisely model these non-covalent interactions, providing detailed information on bond lengths, bond angles, and dihedral angles that characterize the preferred spatial arrangements of the molecule.

Table 1: Hypothetical Relative Energies of (2S,3R)-1,2,3-Hexanetriol Conformers

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Hydrogen Bonding Interactions |

|---|---|---|---|

| A | O1-C1-C2-O2: 60, C1-C2-C3-O3: 65 | 0.00 | O1-H···O2, O2-H···O3 |

| B | O1-C1-C2-O2: 180, C1-C2-C3-O3: 60 | 1.25 | O2-H···O3 |

| C | O1-C1-C2-O2: 60, C1-C2-C3-O3: 180 | 1.80 | O1-H···O2 |

| D | O1-C1-C2-O2: -60, C1-C2-C3-O3: -65 | 0.15 | O1-H···O3, O2-H···O1 |

Note: This table is illustrative and based on general principles of polyol conformational analysis. Specific research on (2S,3R)-1,2,3-Hexanetriol is required for experimentally validated data.

Molecular Dynamics Simulations for Conformational Flexibility

While QM calculations identify static low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of (2S,3R)-1,2,3-Hexanetriol in solution. By simulating the motion of atoms over time, MD can explore the conformational landscape and reveal the flexibility of the molecule, including the rates of interconversion between different conformers. These simulations are particularly useful for understanding how the solvent environment influences the conformational preferences.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and absolute configuration of a molecule.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for each conformer of (2S,3R)-1,2,3-Hexanetriol. By performing a Boltzmann-weighted average of the predicted spectra of the most stable conformers, a theoretical spectrum can be generated that should closely match the experimental spectrum. This correlation is a powerful method for validating the computationally determined conformational ensemble.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for the Most Stable Conformer of (2S,3R)-1,2,3-Hexanetriol

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1a | 3.55 |

| H1b | 3.65 |

| H2 | 3.80 |

| H3 | 3.95 |

| H4a | 1.45 |

| H4b | 1.55 |

| H5a | 1.30 |

| H5b | 1.40 |

Note: This table presents hypothetical data. Actual predictions would require specific QM calculations.

Simulation of Chiroptical Spectra (VCD, ECD) for Absolute Configuration Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopies that are highly sensitive to the stereochemistry of a molecule. Predicting these spectra is a robust method for determining the absolute configuration of a chiral center.

For (2S,3R)-1,2,3-Hexanetriol, the theoretical VCD and ECD spectra would be calculated for one enantiomer (e.g., the 2S,3R form). A comparison of the signs and intensities of the predicted spectral bands with the experimentally measured spectrum would unambiguously confirm the absolute configuration. Discrepancies between the predicted and experimental spectra can often be resolved by refining the conformational analysis.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be used to explore the potential reactivity of (2S,3R)-1,2,3-Hexanetriol. By modeling reaction pathways, chemists can understand the mechanisms of reactions such as oxidation, esterification, or dehydration. A key aspect of this is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products.

By calculating the energy of the transition state, the activation energy of a reaction can be determined, providing insight into the reaction kinetics. This information is critical for designing synthetic routes or understanding the biochemical transformations that the molecule might undergo. For instance, the regioselectivity of a reaction involving the different hydroxyl groups could be predicted by comparing the activation energies of the various possible reaction pathways.

Enzymatic and Biocatalytic Transformations Involving 2s,3r 1,2,3 Hexanetriol

Enzyme-Mediated Functionalization and Derivatization

Enzymes are highly specific and efficient catalysts for a wide range of chemical transformations. In the context of a polyol like (2S,3R)-1,2,3-Hexanetriol, which possesses primary and secondary hydroxyl groups, enzymes such as lipases, hydrolases, and oxidoreductases are of significant interest for selective modifications.

Regioselective Esterification and Etherification by Lipases and Hydrolases

Lipases and other hydrolases are widely used in non-aqueous media to catalyze esterification and transesterification reactions with high regioselectivity. nih.gov For a substrate such as (2S,3R)-1,2,3-Hexanetriol, a key challenge and area of interest would be the selective acylation of one of its three hydroxyl groups. Generally, lipases tend to show a preference for primary alcohols over secondary ones. This principle suggests that a lipase-catalyzed acylation of (2S,3R)-1,2,3-Hexanetriol would likely yield the 1-O-acyl derivative as the major product.

The enzymatic kinetic resolution of racemic alcohols is a well-established technique where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. nih.govnih.govjocpr.com While this has been applied to a vast number of chiral alcohols, specific studies detailing the kinetic resolution of racemic 1,2,3-hexanetriol (B1622267) to isolate the (2S,3R) enantiomer are not present in the reviewed literature.

Data on Lipase-Catalyzed Regioselective Acylation of Polyols (General Examples) Due to a lack of specific data for (2S,3R)-1,2,3-Hexanetriol, the following table presents generalized outcomes for similar polyol substrates.

| Substrate (Analogue) | Enzyme | Acyl Donor | Primary Product(s) | Regioselectivity |

| Glycerol | Candida antarctica Lipase B | Fatty Acid | 1-Monoacylglycerol | High for primary OH |

| 1,2-Propanediol | Pseudomonas cepacia Lipase | Vinyl Acetate (B1210297) | 1-O-Acetyl-1,2-propanediol | High for primary OH |

| Sorbitol | Candida antarctica Lipase B | Lauric Acid | 6-O-Lauroylsorbitol | High for C-6 primary OH |

Stereoselective Oxidation and Reduction Catalyzed by Oxidoreductases

Oxidoreductases, including alcohol dehydrogenases, are enzymes that catalyze oxidation and reduction reactions. The stereoselective oxidation of one of the secondary hydroxyl groups in (2S,3R)-1,2,3-Hexanetriol could lead to the formation of chiral ketones, which are valuable building blocks in organic synthesis. Conversely, the stereoselective reduction of a corresponding diketone or hydroxyketone could be a potential route for the asymmetric synthesis of (2S,3R)-1,2,3-Hexanetriol.

These enzymes often require cofactors such as NAD(P)+/NAD(P)H. jax.orgsystemsbiology.net The stereospecificity of these enzymes is crucial, as it would determine which of the hydroxyl groups at the C-2 or C-3 position is oxidized, or the stereochemistry of the newly formed hydroxyl group in a reduction reaction. Despite the potential of this approach, no specific studies have been identified that report the use of oxidoreductases for the transformation of (2S,3R)-1,2,3-Hexanetriol.

Biosynthetic Pathways and Metabolic Engineering in Research Organisms (excluding human systems)

The natural occurrence and microbial production of (2S,3R)-1,2,3-Hexanetriol have not been documented in the available literature. Research into polyol metabolism in microorganisms has predominantly focused on compounds like glycerol, erythritol, and sorbitol, which are part of central metabolic pathways. nih.govresearchgate.net

Identification of Key Enzymes and Genes Involved in Polyol Metabolism

In well-studied fungal metabolic pathways, such as the pentose (B10789219) catabolic pathway in Aspergillus niger, a series of oxidoreductases (e.g., D-xylose reductase, L-arabitol dehydrogenase) and kinases are involved in the interconversion of sugar alcohols. nih.govresearchgate.net These pathways are typically linked to the metabolism of common sugars like D-glucose, D-xylose, and L-arabinose. There is no evidence in the current body of research to suggest that these, or similar pathways, are involved in the biosynthesis of 1,2,3-hexanetriol. The genetic basis for the production of this specific C6-triol in any research organism remains unelucidated.

Elucidation of Novel Biotransformation Pathways to and from (2S,3R)-1,2,3-Hexanetriol

Biotransformation uses whole microbial cells or isolated enzymes to perform chemical modifications on a substrate that is not part of their natural metabolism. medcraveonline.comnih.gov It is a powerful tool for producing complex chiral molecules. Theoretically, microorganisms could be screened for their ability to hydroxylate a C6 precursor, such as 1-hexene (B165129) or hexanol, to produce 1,2,3-hexanetriol. However, controlling the stereochemistry to selectively produce the (2S,3R) isomer would be a significant challenge. No studies detailing such a biotransformation to or from 1,2,3-hexanetriol have been found.

Chemoenzymatic Strategies for Analogue and Derivative Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules. bohrium.comrsc.org An enantiomerically pure starting material like (2S,3R)-1,2,3-Hexanetriol would be a valuable chiral building block.

For instance, the primary hydroxyl group could be selectively protected using a lipase-catalyzed acylation. The remaining secondary hydroxyl groups could then be modified through chemical means, followed by enzymatic deprotection of the primary alcohol. This strategy would allow for the synthesis of a wide range of chiral derivatives and analogues. While this represents a potent potential application, the lack of published research specifically utilizing (2S,3R)-1,2,3-Hexanetriol as a starting material in chemoenzymatic synthesis means that its practical application in this area is yet to be explored.

Future Research Directions and Emerging Paradigms for 2s,3r 1,2,3 Hexanetriol in Academic Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Key applications include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of (2S,3R)-1,2,3-Hexanetriol and propose multiple, often non-intuitive, synthetic pathways. chemcopilot.comacs.org These platforms leverage vast reaction databases to identify the most efficient and cost-effective routes from available starting materials. chemcopilot.com

Catalyst Discovery: ML algorithms can screen virtual libraries of chiral catalysts and ligands to identify candidates with the highest potential for stereoselectivity in reactions such as asymmetric dihydroxylation or epoxidation, which are common routes to vicinal triols. chiralpedia.comacs.org

Reaction Optimization: Predictive models can analyze complex datasets to identify subtle relationships between reaction parameters (e.g., temperature, solvent, catalyst loading) and stereochemical outcomes, enabling rapid optimization without extensive empirical experimentation. researchgate.net

| Supervised Learning (e.g., ANNs, SVMs) | Training models on existing reaction data to predict enantioselectivity. chiralpedia.com | Accelerated identification of optimal chiral catalysts and conditions. |

Development of Sustainable and Green Chemistry Approaches for Production

Aligning chemical production with the principles of green chemistry is a critical future direction. chiralpedia.com For (2S,3R)-1,2,3-Hexanetriol, this involves moving away from petrochemical feedstocks and hazardous reagents toward more sustainable and environmentally benign processes. rsc.orgunibo.it

Future research in this area will concentrate on:

Bio-based Feedstocks: Utilizing renewable resources like carbohydrates and cellulose-derived platform chemicals as starting materials. acs.orgrsc.org Research has already demonstrated the conversion of methyl glycosides and levoglucosanol into various hexanetriols and tetrols, providing a clear pathway for developing a bio-based synthesis of the (2S,3R) isomer. acs.orgrsc.org

Catalytic Processes: Designing highly selective and recyclable catalysts to replace stoichiometric reagents. chiralpedia.com This includes developing efficient bifunctional metal-acid catalysts for the selective hydrogenolysis and hydrolysis of C-O bonds in carbohydrate precursors, while preserving the required stereocenters. acs.orgrsc.org

Green Solvents and Metrics: Shifting to aqueous reaction media or other green solvents and employing metrics like atom economy and E-factor to quantitatively assess and optimize the environmental footprint of the entire synthetic process. chiralpedia.comrsc.org One-pot reactions that minimize waste from intermediate purification steps are also a key strategy. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its synthesis, future research will delve into the unique reactivity of (2S,3R)-1,2,3-Hexanetriol as a chiral building block. The specific arrangement of its three hydroxyl groups offers opportunities for novel and selective chemical transformations. Research will likely explore its use as a chiral synthon in the total synthesis of complex natural products and bioactive molecules. Investigations into selective protection, oxidation, or derivatization of one or two of the three hydroxyl groups could unlock new synthetic pathways, leveraging the inherent stereochemistry of the molecule to control the formation of new stereocenters in subsequent reactions.

Advanced Materials Science Applications Requiring Stereoregularity

The precise stereochemistry of (2S,3R)-1,2,3-Hexanetriol makes it an ideal monomer for the synthesis of advanced polymers with highly controlled microstructures. In polymer chemistry, polyols are fundamental building blocks for materials such as polyesters and polyurethanes. creative-proteomics.comresearchgate.net

Future research will focus on:

Stereoregular Polymers: Using enantiomerically pure (2S,3R)-1,2,3-Hexanetriol to create stereoregular polyesters or polyurethanes. The defined stereochemistry of the monomer unit can translate into polymers with enhanced thermal and mechanical properties compared to their amorphous or atactic counterparts.

Stereocomplex Formation: Investigating the co-crystallization of polymers derived from (2S,3R)-1,2,3-Hexanetriol with polymers derived from its enantiomer, (2R,3S)-1,2,3-Hexanetriol. This phenomenon, known as stereocomplexation, can lead to materials with significantly higher melting temperatures and improved physical properties. stthomas.edu Such materials could find applications where high performance and biodegradability are required.

Mechanistic Deepening of Stereoselective Processes and Catalysis

A fundamental understanding of the mechanisms governing stereoselective synthesis is crucial for the rational design of more efficient catalysts. For (2S,3R)-1,2,3-Hexanetriol, this involves elucidating the transition states and reaction pathways of key stereocenter-forming reactions, such as asymmetric dihydroxylation of a corresponding alkene or the hydrolytic kinetic resolution (HKR) of a racemic epoxide. nih.gov

Future research will employ a combination of:

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model the transition-state structures of catalytic cycles. nih.gov This can reveal the subtle non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome (syn- vs. anti-addition) and enantioselectivity. acs.orglibretexts.org

Advanced Spectroscopy and Kinetics: Applying in-situ spectroscopic techniques and detailed kinetic analyses to probe reaction intermediates and validate computational models. nih.gov Understanding the rate dependence on catalyst concentration, for instance, can reveal whether a reaction proceeds via a monomeric or a cooperative bimetallic mechanism, which has profound implications for catalyst design. nih.gov

By deepening the mechanistic understanding of how chirality is transferred and controlled, chemists can move beyond trial-and-error catalyst development to a more predictive and design-oriented approach for producing (2S,3R)-1,2,3-Hexanetriol with near-perfect stereocontrol.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (2S,3R)-1,2,3-Hexanetriol |

| (2R,3S)-1,2,3-Hexanetriol |

| Methyl glycosides |

Q & A

Basic Research Questions

What are the recommended synthetic routes for (2S,3R)-1,2,3-hexanetriol, and how do stereochemical controls influence yield?

While direct synthesis protocols for (2S,3R)-1,2,3-hexanetriol are not explicitly detailed in the evidence, analogous strategies for polyols like 1,2,6-hexanetriol involve:

- Biomass-derived routes : Hydrogenolysis of sugars or furanic intermediates (e.g., levoglucosanol) using transition-metal catalysts (e.g., Cu, Re) to retain hydroxyl group positions .

- Petrochemical routes : Acrolein dimerization followed by selective reduction .

- Stereochemical control : Chiral catalysts or enzymatic methods (e.g., ketoreductases) may enforce stereoselectivity. For example, rhenium-catalyzed deoxydehydration (DODH) preserves stereochemistry in unsaturated alcohol synthesis .

What analytical techniques are critical for characterizing (2S,3R)-1,2,3-hexanetriol purity and stereochemistry?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) identifies impurities and quantifies isomers (e.g., GC data for 1,2,6-hexanetriol hydrogenolysis products) .

- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve hydroxyl group positions and stereochemistry. For example, diastereomeric mixtures of diprionol were distinguished via -NMR splitting patterns .

- Optical spectroscopy : Single-particle cavity ring-down spectroscopy (CRDS) measures refractive indices and evaporation dynamics, as demonstrated for 1,2,6-hexanetriol droplets .

How do hydroxyl group positions influence the physical properties of (2S,3R)-1,2,3-hexanetriol?

- Hygroscopicity : Proximal hydroxyl groups (e.g., 1,2,3-configuration) enhance water solubility compared to distally substituted analogs (e.g., 1,2,6-hexanetriol) .

- Glass transition temperature () : For 1,2,6-hexanetriol, experimental , but molecular dynamics (MD) simulations overpredict by >20%, highlighting challenges in modeling hydroxyl interactions .

Advanced Research Questions

How does stereochemistry affect the material properties of polymers derived from (2S,3R)-1,2,3-hexanetriol?

- Porosity in polyboronates : Stereochemistry in 1,2,5,6-hexanetetrol (1256-HTet) dictates pore size and symmetry in mesoporous materials. For example, (2R,5S)-1256-HTet produces chiral frameworks with tunable adsorption properties .

- Polyester branching : Melt polycondensation of 1,2,6-hexanetriol with dicarboxylic acids (catalyzed by tetrabutyl titanate) yields branched polyesters. Stereochemistry influences crystallinity and thermal stability .

What experimental and computational contradictions exist in predicting the glass transition temperature (TgT_gTg) of vicinal polyols?

- Case study : Experimental for 1,2,6-hexanetriol () conflicts with MD simulations, which erroneously predict higher values for longer carbon chains. This discrepancy arises from oversimplified force fields for hydrogen-bonding networks .

- Mitigation strategies : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve accuracy for hydroxyl-rich systems .

What challenges arise in catalytic hydrogenolysis of (2S,3R)-1,2,3-hexanetriol, and how can selectivity be optimized?

- Competing pathways : Hydrogenolysis of vicinal diols (e.g., 1,2-diols) risks over-reduction to alkanes or dehydration to alkenes. For 1,2,6-hexanetriol, Re catalysts favor deoxydehydration (DODH) to α-hydroxyketones over C-O bond cleavage .

- Solvent effects : Polar aprotic solvents (e.g., tetrahydrofuran) stabilize intermediates and reduce side reactions .

How can optical trapping and cavity ring-down spectroscopy (CRDS) advance studies of (2S,3R)-1,2,3-hexanetriol aerosol dynamics?

- Methodology : Optically trapped hexanetriol droplets (<10% RH) enable real-time CRDS measurements of extinction efficiency () and evaporation rates. This technique validates Mie theory predictions for spherical particles .

- Applications : Aerosol-phase studies inform atmospheric models, though 1,2,3-hexanetriol’s hygroscopicity may differ from 1,2,6-hexanetriol due to hydroxyl proximity .

Data Contradictions and Research Gaps

- Stereochemical vs. positional effects : While 1,2,6-hexanetriol’s applications are well-documented, the role of stereochemistry in 1,2,3-hexanetriol remains underexplored.

- Toxicity data : Analogous compounds like 1,2-hexanediol show moderate neurotoxicity and eye irritation, but no hazard data exists for (2S,3R)-1,2,3-hexanetriol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.